Dimethoxyscytonemin

Description

Overview of Scytonemin (B610753) and its Derivatives in Cyanobacteria

Scytonemin is a yellow-brown, lipid-soluble pigment found in the extracellular polysaccharide sheath of many cyanobacteria. researchgate.netnih.gov It functions as a highly effective sunscreen, protecting the cyanobacterial cells from damaging ultraviolet (UV) radiation. actabotanica.org The unique dimeric structure of scytonemin, consisting of two indole-phenolic units linked by a carbon-carbon bond, is responsible for its strong and broad absorption across the UV-A, UV-B, and UV-C ranges. nih.govasm.orgnih.gov

Cyanobacteria can produce several derivatives of scytonemin, including dimethoxyscytonemin, tetramethoxyscytonemin (B1248803), and scytonin. nih.govactabotanica.org These derivatives are characterized by the addition of methoxy (B1213986) groups to the core scytonemin structure. nih.govajol.info this compound, as its name suggests, possesses two methoxy groups. These structural modifications can influence the pigment's properties, including its absorption spectrum. mdpi.comcambridge.org The biosynthesis of scytonemin and its derivatives is a complex process influenced by various environmental factors, with UV-A radiation being a primary trigger. ajol.info

Derivatives of Scytonemin

| Compound Name | Key Structural Feature | Reference |

|---|---|---|

| Scytonemin | Dimeric indole-phenolic structure | asm.org |

| This compound | Scytonemin with two methoxy groups | nih.gov |

| Tetramethoxyscytonemin | Scytonemin with four methoxy groups | nih.gov |

| Scytonin | Derivative of the scytoneman skeleton | nih.gov |

Ecological Significance of Cyanobacterial Secondary Metabolites

Cyanobacteria are prolific producers of a vast array of secondary metabolites, which are compounds not essential for their primary metabolism but play crucial roles in their survival and interaction with the environment. mdpi.com These metabolites exhibit a wide range of biological activities and ecological functions. nih.govscispace.com

One of the most significant ecological roles of cyanobacterial secondary metabolites is providing a defense mechanism. scispace.com For instance, some compounds act as feeding deterrents, protecting cyanobacteria from grazing by predators. scispace.com Others, like scytonemin and its derivatives, function as photoprotective agents, shielding the cells from harmful UV radiation, which is particularly important for cyanobacteria inhabiting environments with high sun exposure. actabotanica.orgnih.gov

Furthermore, some secondary metabolites have allelopathic properties, meaning they can inhibit the growth of competing organisms, such as other algae. nih.gov Cyanobacterial secondary metabolites can also be involved in symbiotic relationships, potentially playing a role in communication between the cyanobacteria and their host. mdpi.com The production of these compounds is often triggered by specific environmental cues, highlighting their adaptive significance. actabotanica.orgmdpi.com

Historical Context of this compound Research

The parent compound, scytonemin, was first described as a pigment in the sheaths of cyanobacteria by Nägeli in 1849. asm.orgoup.com However, its complex chemical structure was not fully elucidated until 1993. asm.org Research into scytonemin's derivatives, including this compound, is more recent.

This compound, along with tetramethoxyscytonemin and scytonin, was discovered and characterized in 2004 from the terrestrial cyanobacterium Scytonema sp. collected from an inselberg in French Guiana. nih.gov These environments are characterized by intense solar radiation, suggesting a key role for these pigments in UV protection. nih.gov

Subsequent research has focused on understanding the biosynthesis, regulation, and potential applications of these compounds. The identification of the scytonemin biosynthetic gene cluster in 2007 provided a significant leap forward in understanding how these molecules are produced. asm.org More recent studies have explored the evolutionary history of these biosynthetic pathways, suggesting an ancient origin. nih.gov The unique structure and biological activity of this compound continue to make it a subject of interest in chemical and biological research. cambridge.orgbiointerfaceresearch.com

Scope and Academic Relevance of this compound Studies

The study of this compound holds relevance across several academic disciplines. From a chemical perspective, its unique molecular structure presents interesting challenges and opportunities for synthetic and analytical chemistry. cambridge.orgchalmers.se Understanding the biosynthetic pathway of this compound can also provide insights into novel enzymatic reactions and metabolic engineering strategies for producing valuable compounds. nih.govresearchgate.net

Ecologically, research on this compound contributes to our understanding of how organisms adapt to extreme environments. actabotanica.org Its role as a UV-screening compound is of particular interest in the context of astrobiology and the search for life on other planets, as it could serve as a potential biomarker for life in high-radiation environments. cambridge.org

Furthermore, the biological activities of scytonemin and its derivatives have attracted attention in the biomedical field. nih.gov For instance, scytonemin has been shown to have anti-inflammatory and antiproliferative properties. researchgate.net Studies on this compound, such as its interaction with polo-like kinase 1 (PLK-1), suggest its potential as a lead compound in drug discovery, particularly in cancer research. biointerfaceresearch.com The continued investigation of this compound is therefore likely to yield valuable knowledge with both fundamental and applied significance.

Research Areas Involving this compound

| Field of Study | Relevance of this compound | Reference |

|---|---|---|

| Chemistry | Unique molecular structure for synthesis and analysis | cambridge.orgchalmers.se |

| Biotechnology | Understanding biosynthetic pathways for metabolic engineering | nih.govresearchgate.net |

| Ecology & Astrobiology | Adaptation to extreme environments and potential as a biomarker | actabotanica.orgcambridge.org |

| Biomedical Science | Potential as a lead compound for drug discovery (e.g., anticancer) | nih.govbiointerfaceresearch.com |

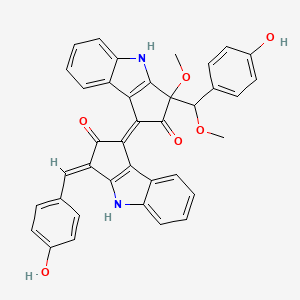

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H28N2O6 |

|---|---|

Molecular Weight |

608.6 g/mol |

IUPAC Name |

(1E)-3-[(4-hydroxyphenyl)-methoxymethyl]-1-[(3E)-3-[(4-hydroxyphenyl)methylidene]-2-oxo-4H-cyclopenta[b]indol-1-ylidene]-3-methoxy-4H-cyclopenta[b]indol-2-one |

InChI |

InChI=1S/C38H28N2O6/c1-45-37(21-13-17-23(42)18-14-21)38(46-2)35-30(25-8-4-6-10-28(25)40-35)32(36(38)44)31-29-24-7-3-5-9-27(24)39-33(29)26(34(31)43)19-20-11-15-22(41)16-12-20/h3-19,37,39-42H,1-2H3/b26-19+,32-31+ |

InChI Key |

LYBUQCYMUDBGSN-TZSBJDCCSA-N |

Isomeric SMILES |

COC(C1=CC=C(C=C1)O)C2(C3=C(C4=CC=CC=C4N3)/C(=C\5/C6=C(/C(=C\C7=CC=C(C=C7)O)/C5=O)NC8=CC=CC=C86)/C2=O)OC |

Canonical SMILES |

COC(C1=CC=C(C=C1)O)C2(C3=C(C4=CC=CC=C4N3)C(=C5C6=C(C(=CC7=CC=C(C=C7)O)C5=O)NC8=CC=CC=C86)C2=O)OC |

Synonyms |

dimethoxyscytonemin |

Origin of Product |

United States |

Ii. Natural Occurrence and Distribution of Dimethoxyscytonemin

Cyanobacterial Producers of Dimethoxyscytonemin

Identification of Key Cyanobacterial Genera and Species

This compound, along with other scytonemin (B610753) derivatives like tetramethoxyscytonemin (B1248803) and scytonin, has been primarily isolated from extracts of the cyanobacterial genus Scytonema. cambridge.orgnih.govoup.com Research has identified Scytonema sp. as a key producer of this compound. nih.govplymouth.ac.uk While scytonemin itself is found in a wider range of sheathed cyanobacteria, including genera such as Nostoc, Calothrix, Lyngbya, and Chlorogloeopsis, the specific mention of this compound in the literature is most directly linked to Scytonema. mdpi.com Further research is needed to determine if other scytonemin-producing genera also synthesize this methoxylated derivative.

Table 1: Key Cyanobacterial Genus Associated with this compound Production

| Genus | Key Species/Strain | Reference |

| Scytonema | Scytonema sp. | cambridge.orgnih.gov |

| Scytonema sp. R77DM | nih.gov | |

| Scytonema hoffmani | mdpi.com |

Geographic and Habitat Distribution of Producer Organisms

Cyanobacteria that produce scytonemin and its derivatives are typically found in terrestrial, freshwater, and coastal environments that receive high levels of solar radiation. mdpi.com These habitats include deserts, exposed rocks, marine intertidal flats, and shallow freshwater bodies. plymouth.ac.ukmdpi.com For instance, Scytonema sp., a known producer of this compound, was collected from the Mitaraka massif in French Guiana. plymouth.ac.uk These organisms are ubiquitous and can be found from polar regions to the tropics, demonstrating their remarkable adaptability. frontiersin.org In China, for example, Nostoc commune, a known scytonemin producer, is found in almost all regions. frontiersin.org The distribution of these cyanobacteria is influenced by factors like salinity and temperature. researchgate.net

Association with Extremophilic Environments

The production of scytonemin and its derivatives, including this compound, is a hallmark of extremophilic cyanobacteria. royalsocietypublishing.orgcambridge.org These organisms thrive in habitats characterized by harsh conditions such as intense ultraviolet (UV) radiation, extreme temperatures, desiccation (dryness), and high salinity. cambridge.org this compound is considered a key biomarker for life in such stressed environments. royalsocietypublishing.org It is found in cyanobacterial colonies in hot and cold deserts like the Atacama Desert, Mojave Desert, and the Antarctic Dry Valleys. royalsocietypublishing.org These pigments are crucial for survival, forming complexes with minerals like iron, which may aid in their persistence in rocky environments. royalsocietypublishing.orgresearchgate.net The presence of these compounds in such extreme locations on Earth makes them relevant molecules in the search for biosignatures on other planets.

Environmental Factors Influencing this compound Production

The synthesis of this compound is not constant but is induced by various environmental stressors. These factors trigger the cyanobacteria to produce this protective pigment.

Ultraviolet Radiation as an Induction Factor

Ultraviolet (UV) radiation, particularly UV-A radiation (315–400 nm), is the most significant factor inducing the biosynthesis of scytonemin and its derivatives. nih.govmdpi.comajol.info Cyanobacteria exposed to high levels of UV radiation increase their production of these pigments to shield themselves from the damaging effects of the sun. nih.govresearchgate.net The synthesis of scytonemin is a response to protect the photosynthetic apparatus and other vital cellular components from UV-induced damage. ajol.info Studies have shown that exposure to UV-A light leads to the upregulation of the genes responsible for scytonemin biosynthesis. ajol.info

Influence of Other Abiotic Stressors

Besides UV radiation, other abiotic stressors can influence the production of scytonemin and its derivatives, often in combination with UV light.

Salinity: Increased salinity can act as a stressor that influences pigment production. nih.gov In one study, the highest induction of scytonemin in Scytonema sp. was observed in cultures exposed to both UV radiation and a high salt concentration (200 mM NaCl). biointerfaceresearch.com However, some research indicates that osmotic stress, which is related to salinity, can sometimes decrease scytonemin synthesis. ajol.info This suggests a complex interaction between different environmental signals.

Desiccation: Periodic drying and rewetting (desiccation-hydration cycles) can stimulate scytonemin synthesis in some cyanobacteria, such as Nostoc punctiforme. ajol.infoactabotanica.org The pigment's stability allows it to protect the cells even during long periods of inactivity due to dryness. ajol.info However, in other species like Chroococcidiopsis, periodic desiccation has been found to inhibit its synthesis. ajol.infoactabotanica.org

Temperature: High temperatures, when combined with UV-A radiation, have a synergistic effect, leading to higher production of scytonemin in some cyanobacteria like Chroococcidiopsis sp. nih.govajol.info This suggests that the response to heat stress is integrated with the UV-protection pathway.

Nitrogen Availability: Limited availability of nitrogen has been shown to increase the production of scytonemin in species like Nostoc punctiforme. mdpi.comajol.infoactabotanica.org This indicates that nutrient availability plays a crucial role in regulating the synthesis of this protective compound.

Table 2: Influence of Abiotic Stressors on Scytonemin (and its derivatives) Production

| Stressor | Effect on Production | Cyanobacterial Species Studied | Reference |

| UV-A Radiation | Strong Induction | Scytonema sp., Chroococcidiopsis sp., Nostoc punctiforme | nih.govmdpi.comajol.info |

| Salinity | Synergistic increase with UVR | Scytonema sp. | biointerfaceresearch.com |

| Decrease (as osmotic stress) | Chroococcidiopsis sp. | ajol.info | |

| Desiccation | Increased synthesis | Nostoc punctiforme | ajol.infoactabotanica.org |

| Inhibition of synthesis | Chroococcidiopsis | ajol.infoactabotanica.org | |

| High Temperature | Synergistic increase with UV-A | Chroococcidiopsis sp. | nih.govajol.info |

| Nitrogen Limitation | Increased synthesis | Nostoc punctiforme | mdpi.comajol.infoactabotanica.org |

Iii. Biosynthesis of Dimethoxyscytonemin

Precursor Pathways and Metabolic Intermediates

The building blocks for dimethoxyscytonemin are derived from the shikimate and aromatic amino acid biosynthetic pathways, which provide the necessary indolic and phenolic precursors. core.ac.uk

Chorismate, the end product of the shikimate pathway, stands at a critical metabolic branch point leading to the synthesis of tryptophan, tyrosine, and phenylalanine. escholarship.orgmdpi.com The biosynthesis of the scytonemin (B610753) skeleton, and by extension this compound, directly utilizes precursors derived from both tryptophan and tyrosine. beilstein-journals.orgmdpi.com The direct substrates for the core assembly are L-tryptophan and p-hydroxyphenylpyruvate (p-Hpp), a derivative of tyrosine. core.ac.uknih.gov

Genomic studies of cyanobacteria like Nostoc punctiforme have revealed that the scytonemin gene cluster contains a suite of genes dedicated to aromatic amino acid biosynthesis. scribd.comresearchgate.net This embedded pathway is believed to ensure a sufficient and regulated supply of tryptophan and tyrosine-derived units specifically for the assembly of the scytonemin molecule, which is often induced under high-stress conditions like UV radiation. nih.govscribd.com In vivo isotope labeling experiments have confirmed that both tryptophan and tyrosine are incorporated into the scytonemin structure during its biosynthesis. beilstein-journals.org

Role of the Shikimate Pathway

Enzymatic Steps and Biosynthetic Gene Clusters

The assembly and modification of the scytonemin framework are encoded by a large, co-regulated cluster of genes that direct a series of precise enzymatic reactions.

In the model cyanobacterium Nostoc punctiforme ATCC 29133, the genes responsible for scytonemin biosynthesis are organized into a large, 18-gene cluster, identified as open reading frames NpR1276 to NpR1259. scribd.comfrontiersin.orgacs.org This entire cluster is induced by UV-A radiation and is transcribed in a single direction. core.ac.ukdokumen.pub The cluster can be conceptually divided into two main sections: a downstream region containing genes for the shikimate and aromatic amino acid pathways (trpA-E, tyrA, aroB, aroG) and an upstream region (scyA-F) proposed to be directly involved in the assembly of the scytonemin molecule from these precursors. scribd.comresearchgate.net The discovery of this cluster was facilitated by the creation of scytonemin-deficient mutants, where disruption of a gene within this cluster (NpR1273) abolished pigment production. scribd.com Comparative genomics has shown that this gene cluster architecture is highly conserved across various cyanobacterial species capable of producing scytonemin. nih.gov

Several key enzymes from the N. punctiforme gene cluster have been functionally characterized, elucidating the initial steps of scytonemin biosynthesis. This compound is a known derivative of scytonemin, and its formation involves subsequent enzymatic methylation. mdpi.comnih.govresearcher.life

ScyB (NpR1275): This enzyme, a homolog of leucine (B10760876) dehydrogenase, catalyzes the oxidative deamination of L-tryptophan to produce indole-3-pyruvic acid (IPA), one of the two key building blocks for the scytonemin monomer. researchgate.netrsc.org

TyrA (NpR1269): Identified as a putative prephenate dehydrogenase, this enzyme is responsible for the synthesis of the second key building block, p-hydroxyphenylpyruvic acid (p-Hpp), from prephenate. researchgate.net

ScyA (NpR1276): A thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that performs the crucial carbon-carbon bond formation. It catalyzes the regioselective acyloin coupling between one molecule of IPA and one molecule of p-Hpp, resulting in a labile β-ketoacid intermediate. researchgate.netrsc.org

ScyC (NpR1274): Initially annotated as a hypothetical protein, ScyC has been shown to catalyze the cyclization and subsequent decarboxylation of the β-ketoacid product formed by ScyA. This reaction forms the tricyclic cyclopentyl[b]indole core of the scytonemin monomer. dokumen.pubrsc.org

Putative O-Methyltransferases: The final conversion of the scytonemin skeleton to this compound requires the addition of two methoxy (B1213986) groups. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase enzymes. While specific methyltransferase genes within the scy cluster have not yet been functionally assigned to this compound synthesis, such enzymes are key components in the biosynthesis of other cyanobacterial UV-screening compounds, like mycosporine-like amino acids (MAAs). researchgate.netrsc.org The presence of genes annotated as methyltransferases in related biosynthetic clusters makes it highly probable that one or more enzymes encoded within the scytonemin operon are responsible for this final tailoring step. nih.gov

| Gene (in N. punctiforme) | Enzyme | Proposed or Proven Function in Biosynthesis | Reference |

|---|---|---|---|

| NpR1276 (scyA) | ScyA | Thiamine-dependent enzyme; catalyzes acyloin coupling of IPA and p-Hpp. | researchgate.netrsc.org |

| NpR1275 (scyB) | ScyB | Leucine dehydrogenase homolog; converts L-tryptophan to indole-3-pyruvic acid (IPA). | researchgate.netrsc.org |

| NpR1274 (scyC) | ScyC | Catalyzes cyclization and decarboxylation to form the monomer's tricyclic core. | dokumen.pubrsc.org |

| NpR1269 (tyrA) | TyrA | Prephenate dehydrogenase; synthesizes p-hydroxyphenylpyruvic acid (p-Hpp). | researchgate.net |

| Multiple (e.g., aroB, aroG, trpA-E) | Shikimate and Aromatic Amino Acid Pathway Enzymes | Supply of primary precursors (chorismate, tryptophan, tyrosine). | scribd.com |

| Unknown | O-Methyltransferase(s) | Putative enzyme(s) for the methylation of the scytonemin core to form this compound. | nih.govresearchgate.netrsc.org |

The proposed biosynthetic pathway to the core scytonemin structure is initiated from the two aromatic precursors, indole-3-pyruvic acid (derived from tryptophan) and p-hydroxyphenylpyruvic acid (derived from tyrosine). researchgate.net

The key carbon-carbon bond-forming event is an acyloin reaction, a transformation that is mechanistically challenging. The enzyme ScyA, which requires a thiamine diphosphate (ThDP) cofactor, catalyzes a highly regioselective condensation between the two keto-acid precursors. rsc.org This reaction forms a transient β-ketoacid adduct.

Following this coupling, the enzyme ScyC facilitates an intramolecular cyclization reaction. This step involves the indole (B1671886) nitrogen attacking one of the carbonyl groups, which is coupled with a decarboxylation event to drive the reaction forward, ultimately forming the stable tricyclic ketone that represents the monomeric unit of scytonemin. dokumen.pubrsc.org The final steps, which are less characterized, involve the oxidation and dimerization of this monomer to form the complete scytonemin skeleton. The subsequent methylation by one or more O-methyltransferases at specific hydroxyl groups on this dimer yields this compound. mdpi.comnih.gov

Key Enzymes and Their Catalytic Roles

Regulation of this compound Biosynthesis

The production of this compound is fundamentally controlled by the regulatory mechanisms governing the biosynthesis of scytonemin. This involves a conserved gene cluster and a network of signal transduction pathways that respond primarily to ultraviolet (UV) radiation. The formation of this compound requires all the steps for scytonemin synthesis, followed by specific methylation events.

The synthesis of the scytonemin scaffold, the precursor to this compound, is controlled at the genetic level by a large, conserved gene cluster. actabotanica.orgnih.gov In the model organism Nostoc punctiforme ATCC 29133, this cluster consists of 18 genes (from Npun_R1276 to Npun_R1259) that are organized as a single functional unit, or operon. actabotanica.orgnih.gov

Transcriptional studies have demonstrated that these genes are co-transcribed and their expression is significantly upregulated upon exposure to UV-A radiation. actabotanica.orgresearchgate.netnih.gov This coordinated gene expression ensures that all the necessary enzymes for the pathway are produced together. The core biosynthetic genes, designated scyA through scyF, are located at the beginning of this cluster and are responsible for the initial assembly of the scytonemin molecule from precursors derived from aromatic amino acids. actabotanica.org

A key element in the transcriptional control of this operon is a two-component regulatory system (TCRS) encoded by genes located just upstream of the biosynthetic cluster. actabotanica.orgajol.info This system, composed of a sensor histidine kinase (NpF1277 in N. punctiforme) and a corresponding response regulator (NpF1278), is highly conserved among scytonemin-producing cyanobacteria. actabotanica.org Experimental studies have shown that a mutation in the response regulator gene prevents the production of scytonemin, confirming its critical role in activating the transcription of the biosynthetic genes in response to UV-A stress. actabotanica.org The upregulation of the gene cluster leads to the production of the necessary precursors, tryptophan and p-hydroxyphenylpyruvate, and the enzymes that catalyze their condensation and subsequent cyclization into the scytonemin core. actabotanica.orgnih.gov

While transcriptional control is the primary documented mechanism for regulating scytonemin biosynthesis, the potential for translational or post-translational control also exists. For instance, observations that scytonemin genes are upregulated under high light conditions without subsequent pigment production suggest that additional regulatory layers, possibly at the post-translational level, may be involved in modulating the final output of the pathway. mjpms.in However, specific translational control mechanisms, such as regulation by RNA-binding proteins or transcription attenuation, have not been extensively detailed in the context of scytonemin or this compound biosynthesis.

Table 1: Key Genes Involved in the Transcriptional Regulation of Scytonemin Biosynthesis

| Gene (in N. punctiforme) | Protein Product/Function | Role in Regulation |

| NpF1277 | Sensor Histidine Kinase | Part of a two-component system; detects environmental signals (e.g., UV-A radiation) and autophosphorylates. actabotanica.orgajol.info |

| NpF1278 | Response Regulator | Part of a two-component system; receives a phosphoryl group from the sensor kinase and binds to DNA to activate transcription of the scy operon. actabotanica.orgajol.info |

| scy operon (Npun_R1276-R1259) | Biosynthetic Enzymes | A cluster of 18 genes encoding the entire pathway for scytonemin synthesis, including precursor supply and core assembly. Its transcription is collectively upregulated by the NpF1277/NpF1278 system. actabotanica.orgnih.gov |

The biosynthesis of this compound is initiated by environmental signals that are perceived by the cyanobacterial cell and transduced through specific signaling pathways to the transcriptional machinery.

The most potent and well-documented inducer of the scytonemin pathway is UV-A radiation (315-400 nm). nih.govresearchgate.net The cell's ability to sense this specific wavelength of light is crucial for initiating the protective response. The sensor histidine kinase (NpF1277) of the two-component regulatory system contains PAS/PAC domains, which are commonly found in proteins that sense light, oxygen, or redox state. mjpms.in This suggests a direct mechanism for UV-A signal perception, leading to the activation of the kinase and the subsequent phosphorylation cascade that activates the response regulator.

While UV-A is the primary trigger, other environmental stressors have been shown to modulate scytonemin production, indicating that the signaling pathway is integrated with a broader stress response network. ajol.infoscribd.com These factors can have synergistic or antagonistic effects:

UV-B Radiation and High Light: Exposure to UV-B (280-320 nm) and high-intensity visible light also upregulates the transcription of the scytonemin biosynthetic genes. nih.govmjpms.in

Temperature: Increased temperature, when combined with UV-A exposure, has a synergistic effect, leading to a higher rate of scytonemin production than with UV-A alone. scribd.comresearchgate.net

Oxidative Stress: Conditions that promote oxidative stress also work synergistically with UV-A to enhance pigment synthesis. scribd.comresearchgate.net

Osmotic Stress: In contrast, increased salt concentration has been found to inhibit scytonemin synthesis when present with UV-A radiation. scribd.com However, some studies have shown that osmotic stress in the absence of UV light can induce low levels of scytonemin, suggesting a complex interplay of signals. scribd.com

Nutrient Availability: Nitrogen availability has also been implicated, with greater nitrogen restriction potentially leading to increased scytonemin production. ajol.info

These findings suggest that the regulation of this compound biosynthesis is not a simple on-off switch in response to a single stimulus. Instead, it is a highly integrated process where the cell weighs multiple environmental inputs to fine-tune the production of this protective pigment. The signal transduction pathways for these various stressors converge to modulate the activity of the core two-component regulatory system, thereby controlling the transcriptional output of the scytonemin gene cluster and, consequently, the synthesis of this compound.

Table 2: Influence of Environmental Factors on Scytonemin Biosynthesis

| Environmental Factor | Observed Effect on Scytonemin Production | Regulatory Implication |

| UV-A Radiation | Strong induction of gene expression and pigment synthesis. nih.govresearchgate.net | Primary environmental trigger for the signaling pathway. |

| UV-B Radiation | Upregulation of biosynthetic genes. nih.govmjpms.in | Part of the broader UV radiation response. |

| High Light | Upregulation of biosynthetic genes, but not always pigment production. mjpms.in | Suggests additional post-transcriptional or allosteric regulation. |

| Elevated Temperature | Synergistic increase in production when combined with UV-A. scribd.comresearchgate.net | Signal integration with the primary UV-A pathway. |

| Oxidative Stress | Synergistic increase in production when combined with UV-A. scribd.comresearchgate.net | Pathway is linked to the general oxidative stress response. |

| Osmotic (Salt) Stress | Inhibits UV-A induced synthesis; may weakly induce synthesis on its own. scribd.com | Antagonistic or complex interaction with the UV-A signaling pathway. |

Iv. Ecological and Physiological Roles of Dimethoxyscytonemin in Cyanobacteria

Photoprotective Mechanisms

Cyanobacteria that produce dimethoxyscytonemin benefit from its potent ability to shield the cells from harmful radiation. This photoprotective capacity is executed through several interconnected mechanisms that prevent damage to vital cellular components.

This compound exhibits a distinct absorption profile across the ultraviolet and visible light spectra. This broad absorption is fundamental to its role as a passive sunscreen. Research has identified its specific absorption maxima (λmax) and molar absorption coefficients (ε), which quantify its light-absorbing efficiency at different wavelengths. mdpi.com Unlike its parent compound, scytonemin (B610753), which has a primary absorption peak in the UV-A range, this compound shows significant absorption in the UV-C, UV-A, and visible blue regions of the spectrum. mdpi.com

The pigment's effectiveness is also due to its exceptional photostability. mdpi.com Found in the extracellular sheath of cyanobacteria, this compound can endure prolonged exposure to intense solar radiation without significant degradation. mdpi.comarxiv.org This stability ensures that the protective UV-screening function is maintained over long periods, even under harsh conditions like desiccation, where active cellular repair mechanisms might be compromised. ajol.info

Table 1: In Vitro UV-Visible Absorption Properties of this compound in Methanol (B129727) This interactive table provides the wavelength of maximum absorbance (λmax) and the molar absorption coefficient (ε) for this compound.

| Parameter | Value | Reference |

|---|---|---|

| λmax 1 | 215 nm | mdpi.com |

| ε at 215 nm | 60,354 M⁻¹cm⁻¹ | mdpi.com |

| λmax 2 | 316 nm | mdpi.com |

| ε at 316 nm | 18,143 M⁻¹cm⁻¹ | mdpi.com |

| λmax 3 | 422 nm | mdpi.com |

| ε at 422 nm | 23,015 M⁻¹cm⁻¹ | mdpi.com |

Excessive exposure to light, particularly UV radiation, can lead to the formation of reactive oxygen species (ROS) within cells, causing photo-oxidative damage to lipids, proteins, and pigments. biorxiv.orgnih.gov this compound mitigates this threat by absorbing the high-energy photons before they can reach and damage sensitive intracellular structures like the photosynthetic apparatus. mdpi.comarxiv.org By preventing up to 90% of incident UV photons from entering the cell, scytonemin and its derivatives significantly reduce the photobleaching of chlorophyll (B73375) a and help maintain photosynthetic efficiency. mdpi.comarxiv.org This screening function is a critical first line of defense against the cascade of events that leads to photo-oxidative stress. fortunejournals.com

One of the most detrimental effects of UV radiation is damage to DNA. UV-B radiation, in particular, can cause the formation of covalent bonds between adjacent pyrimidine (B1678525) bases, creating lesions such as cyclobutane (B1203170) pyrimidine dimers (CPDs), including thymine (B56734) dimers. wikipedia.orgabeomics.com These dimers distort the DNA helix, obstructing replication and transcription, which can lead to mutations or cell death if not repaired. abeomics.comlibretexts.org

The presence of this compound in the cyanobacterial sheath acts as a physical barrier to this radiation. By absorbing UV photons, the pigment effectively prevents them from penetrating the cell and reaching the DNA. ajol.infoijhsr.org This preemptive screening is a crucial strategy to avoid the formation of thymine dimers and other photoproducts, thereby preserving genomic integrity without the need to expend significant energy on DNA repair mechanisms. ajol.infomdpi.com

The photoprotective capability of this compound is not limited to absorbing light; it also involves the safe dissipation of that absorbed energy. The molecular structure of scytoneman pigments is uniquely suited for a process known as non-photochemical quenching (NPQ). wikipedia.org In this process, the energy from absorbed photons promotes the molecule to an excited state. illinois.edu Instead of this energy leading to harmful photochemical reactions or being re-emitted as fluorescence, it is rapidly and harmlessly converted into heat and dissipated through molecular vibrations. wikipedia.orgnih.govfrontiersin.org This efficient internal conversion pathway returns the molecule to its ground state, ready to absorb another photon, while preventing the formation of damaging, long-lived excited states like triplet chlorophyll, which can generate singlet oxygen. wikipedia.org

Prevention of DNA Damage and Thymine Dimer Formation

Antioxidant Activities

Beyond its role as a physical light screen, evidence suggests that this compound possesses intrinsic antioxidant properties, providing a secondary layer of defense against oxidative stress. mdpi.com

Oxidative stress arises from an imbalance between the production of ROS and a cell's ability to detoxify these reactive intermediates. Antioxidant compounds can neutralize ROS by donating electrons, a process known as radical scavenging. mdpi.com The chemical structure of this compound, with its phenolic and indolic moieties, suggests it has the potential to act as a potent free radical scavenger.

Standard in vitro assays are used to quantify this activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common methods. mdpi.com In these tests, the antioxidant compound reduces the stable radical (DPPH• or ABTS•+), causing a color change that can be measured spectrophotometrically to determine the scavenging capacity. mdpi.commdpi.comcabidigitallibrary.org While scytonemin-type compounds are generally recognized for their antioxidant potential, specific quantitative data from DPPH and ABTS assays for purified this compound are not extensively documented in the available literature. However, its structural similarity to other known phenolic antioxidants strongly supports its role in directly neutralizing free radicals that may form within the cell or its immediate vicinity. fortunejournals.commdpi.com

Table 2: Common Radical Scavenging Assays This table describes the principles of common assays used to evaluate antioxidant activity.

| Assay | Principle of Action | Measured Outcome |

|---|---|---|

| DPPH | An antioxidant donates a hydrogen atom to the stable DPPH radical, reducing it to DPPH-H. This causes the solution to change from violet to yellow. | Decrease in absorbance at ~517 nm. cabidigitallibrary.org |

| ABTS | An antioxidant reduces the pre-formed ABTS radical cation (ABTS•+), causing the blue/green solution to lose its color. | Decrease in absorbance at ~734 nm. |

Role in Reactive Oxygen Species (ROS) Management

Exposure to high levels of solar radiation, particularly UV radiation, can lead to the formation of reactive oxygen species (ROS) within cyanobacterial cells. researchgate.netresearchgate.net These highly reactive molecules, such as superoxide (B77818) radicals and hydrogen peroxide, can cause significant damage to cellular components, including DNA, proteins, and lipids. bmglabtech.comexplorationpub.com

This compound, like its parent compound scytonemin, exhibits antioxidant properties. nih.govgoogle.com While direct studies on the ROS scavenging capabilities of this compound are less common than those on scytonemin, the structural similarities suggest a comparable mechanism. Scytonemin has been shown to possess strong antioxidant and radical scavenging activity. actabotanica.orgnih.gov It helps in minimizing the production of ROS and the formation of DNA lesions. researchgate.net This antioxidant capacity is crucial for mitigating the oxidative stress induced by UV radiation and other environmental stressors. sci-hub.se By neutralizing ROS, this compound helps to protect the photosynthetic apparatus and other vital cellular machinery from oxidative damage, thereby ensuring the continued metabolic activity and survival of the cyanobacterium.

Contribution to Environmental Adaptation and Microbial Community Resilience

The presence of this compound is indicative of a suite of adaptations that allow cyanobacteria to thrive in extreme habitats characterized by high solar irradiance, desiccation, and nutrient limitation.

Cyanobacteria are known to produce copious amounts of extracellular polymeric substances (EPS), which form a protective matrix around the cells and are fundamental to the structure of biofilms. ijcmas.comwikipedia.orgnih.gov This EPS matrix is composed of polysaccharides, proteins, lipids, and nucleic acids. wikipedia.orgfrontiersin.org this compound is typically located within this extracellular sheath. sci-hub.se

The integration of this compound into the EPS matrix can enhance its protective capabilities. The pigment's ability to absorb UV radiation shields the entire microbial community within the biofilm, not just the producing organism. Furthermore, its antioxidant properties can help to quench ROS within the matrix, protecting the extracellular enzymes and structural polymers from degradation. This stabilization of the EPS matrix is vital for maintaining the physical integrity of microbial mats, which are complex communities of various microorganisms. plos.org A stable matrix facilitates nutrient trapping, moisture retention, and adhesion to substrates, all of which are crucial for the resilience of the microbial community. frontiersin.org

In many natural environments, particularly in iron-rich microbial mats, the interaction between microbial metabolites and metals is a key ecological process. plos.orgnih.govplos.org Iron is an essential micronutrient for microorganisms, but its availability can be limited. frontiersin.org Recent studies have suggested that scytonemin can form complexes with iron. researchgate.net

It is proposed that scytonemin and its derivatives, like this compound, can form "sandwich" complexes with iron (III). researchgate.net This complexation could serve multiple purposes. Firstly, it may facilitate the transport and bioavailability of iron within the microbial mat, making this essential nutrient more accessible to the cyanobacteria and other community members. researchgate.net Secondly, the iron-scytonemin complex itself might offer additional UV protection. researchgate.net The formation of these organometallic complexes within the EPS matrix highlights a sophisticated strategy for nutrient acquisition and stress resistance in cyanobacterial mats.

V. Structural Relationships and Analogues of Dimethoxyscytonemin

Dimethoxyscytonemin in the Scytonemin (B610753) Family

The scytoneman family is characterized by a parent compound, scytonemin, and several known derivatives, including this compound, tetramethoxyscytonemin (B1248803), scytonin, and scytonemin-imine. arxiv.orgmdpi.comnih.gov These compounds share a foundational molecular framework but differ in their functional groups and the oxidation state of the core structure.

Scytonemin, the parent compound, exists in two interconvertible forms depending on the redox conditions: an oxidized state and a reduced state. wikipedia.orgajol.infoactabotanica.org The oxidized form is typically yellow-brown, while the reduced form, sometimes referred to as fuscorhodin, is bright red and more soluble in organic solvents. wikipedia.orgajol.inforesearchgate.netchalmers.se

This compound is considered a derivative of the reduced form of scytonemin. arxiv.orgmdpi.comresearchgate.net Its structure arises from the saturation of one of the ethenyl (vinyl) groups of reduced scytonemin by the addition of two methoxy (B1213986) groups. arxiv.orgresearchgate.net This structural modification distinguishes it from the parent scytonemin molecule and gives rise to its unique properties. A theoretically plausible structure for an oxidized scytonemin has also been proposed, which involves the removal of hydrogens from the phenol (B47542) groups, leading to a significant elongation of the phenolic bond lengths without altering the rest of the molecule. royalsocietypublishing.org

This compound shares structural similarities with other scytonemin derivatives but also possesses distinct features.

Tetramethoxyscytonemin: Like this compound, tetramethoxyscytonemin is a derivative of reduced scytonemin. arxiv.orgmdpi.com The primary difference is that tetramethoxyscytonemin has four methoxy groups which saturate both ethenyl groups of the parent molecule. arxiv.orgresearchgate.net This full saturation in tetramethoxyscytonemin separates the phenolic groups from the conjugated backbone of the molecule. royalsocietypublishing.org In contrast, this compound retains conjugation on one half of the molecule while losing it on the other, giving it structural characteristics of both reduced scytonemin and tetramethoxyscytonemin. royalsocietypublishing.org

Scytonin: The structure of scytonin deviates substantially from the dimeric scytoneman skeleton. mdpi.comroyalsocietypublishing.org In scytonin, the dimeric structure is lost because one of the original monomeric units has lost its pendant para-hydroxyphenol group. royalsocietypublishing.org Furthermore, the two cyclopentenone rings characteristic of scytonemin undergo ring-opening and are subsequently esterified to form methyl esters. royalsocietypublishing.org This results in a significant reduction of the ring system from eight in scytonemin to six in scytonin. royalsocietypublishing.org

Scytonemin-Imine: This derivative was initially described as having a 2-imino-propyl radical attached to the C-3a atom of the scytoneman skeleton. mdpi.comresearchgate.net However, more recent structural revisions, supported by NMR, mass spectrometry, and synthesis, suggest that scytonemin-imine is actually a cyclic hydropyrrolo[2,3-b] indole (B1671886). researchgate.net This revised structure may be an artifact of the isolation process, formed when scytonemin reacts with acetone (B3395972) and ammonia, rather than a naturally biosynthesized compound. researchgate.net

Table 1: Comparison of this compound and Related Scytoneman Derivatives

Relationship to Scytonemin: Reduced and Oxidized Forms

Structural Characteristics of this compound

This compound possesses a defined set of structural and physicochemical properties that arise from its specific molecular architecture. As a derivative of reduced scytonemin, it is an amorphous solid with a characteristic dark-red color. researchgate.net

The addition of two methoxy groups to the core structure introduces significant changes. These additions occur at the vinyl groups of the parent molecule. royalsocietypublishing.org This modification results in the formation of two chiral carbons (specifically at positions C36 and C45), which adopt an R configuration in their most stable conformation. researchgate.netroyalsocietypublishing.org The introduction of these methoxy groups and the new sp³ hybridized carbons leads to an increase in the bond lengths of adjacent carbon-carbon bonds (C1–C5 and C22–C34) compared to the parent scytonemin. researchgate.netroyalsocietypublishing.org

A key feature of this compound is the partial disruption of the conjugated system that characterizes the scytonemin molecule. While one half of the this compound molecule retains the conjugation of red-scytonemin, the other half, where the methoxy groups are attached, loses this conjugation. royalsocietypublishing.org This makes its structure an intermediate between reduced scytonemin and the fully saturated tetramethoxyscytonemin. royalsocietypublishing.org

Table 2: Structural and Physicochemical Properties of this compound

Vi. Advanced Analytical and Spectroscopic Characterization of Dimethoxyscytonemin

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for the separation, identification, and purification of components from a mixture. journalagent.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method for analyzing cyanobacterial secondary metabolites, including scytonemin (B610753) and its derivatives. oup.comsci-hub.se The separation is based on the differential partitioning of compounds between a liquid mobile phase and a solid stationary phase. slideshare.netsolubilityofthings.com

For the separation of dimethoxyscytonemin, reversed-phase HPLC is commonly employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The composition of the mobile phase, often a gradient mixture of solvents such as water, acetonitrile, methanol (B129727), and tetrahydrofuran, is carefully optimized to achieve effective separation of the various scytonemin-related pigments present in a cyanobacterial extract. oup.com The retention time, the time it takes for a specific compound to travel through the column to the detector, is a key characteristic used for qualitative analysis, confirmed by comparing it with a known standard. jasco-global.com Quantification can be achieved by creating a calibration curve using an external or internal standard method. jasco-global.comspecificpolymers.com

The purification process often involves initial extraction from cyanobacterial biomass using organic solvents like methanol or acetone (B3395972). oup.comnih.gov This crude extract is then subjected to one or more chromatographic steps, such as column chromatography or preparative HPLC, to isolate this compound from other pigments and metabolites. slideshare.netresearchgate.net

Table 1: Example HPLC Parameters for Scytonemin Derivative Analysis This table illustrates typical conditions used for the analytical separation of scytonemin-like compounds, which can be adapted for this compound.

| Parameter | Description | Reference |

| Column | Reversed-phase, such as Shimadzu Inertsil ODS3 (5 µm, 2.1 × 150 mm) | oup.comsci-hub.se |

| Mobile Phase | Gradient elution using Solvent A (e.g., ultrapure water) and Solvent B (e.g., acetonitrile–methanol–tetrahydrofuran, 75:15:10, v/v) | oup.com |

| Flow Rate | Typically 1.0 - 1.5 mL min⁻¹ | oup.com |

| Detection | Photodiode Array (PDA) detector scanning a wide wavelength range (e.g., 200–800 nm), with specific monitoring at the absorbance maxima of the target compound | oup.comsci-hub.se |

| Temperature | Controlled, often near ambient (e.g., 23 °C) | sci-hub.se |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which serves as a molecular fingerprint. Various spectroscopic techniques are crucial for determining the structure and concentration of this compound.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. technologynetworks.commsu.edu This technique is fundamental for studying this compound due to its function as a potent UV-screening pigment in cyanobacteria. mdpi.com The absorption of photons in this energy range corresponds to the promotion of electrons to higher energy molecular orbitals. technologynetworks.com

This compound exhibits distinct absorption peaks, with a notable maximum in the violet region of the visible spectrum at 422 nm and another in the near-UV-C/UV-B region at 316 nm. mdpi.com In its biological context, the absorption profile of this compound is complementary to that of photosynthetic pigments. arxiv.org While chlorophylls (B1240455) absorb strongly in the blue and red regions, this compound's strong absorption at 422 nm helps to shield the photosynthetic apparatus from potentially damaging high-energy violet light. mdpi.comarxiv.org This suggests its evolutionary role may be linked to optimizing photon dissipation rather than solely UV protection. mdpi.comarxiv.org The presence of this compound can be initially identified in an organic extract by its characteristic absorption spectrum. nih.gov

Table 2: In Vitro UV-Visible Absorption Maxima (λmax) of Scytonemin and its Derivatives

| Compound | Key Absorption Maxima (nm) | Reference(s) |

| Scytonemin | 252, 278, 300, 384/386 | oup.comsci-hub.semdpi.com |

| This compound | 316, 422 | mdpi.com |

| Tetramethoxyscytonemin (B1248803) | 562 | mdpi.comarxiv.org |

| Scytonemin-imine | 237, 366, 437, 564 | arxiv.orgresearchgate.net |

| Scytonine | 270 | mdpi.com |

| Reduced Scytonemin | 314, 378, 474, 572 | arxiv.org |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For compounds like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used. oup.comresearchgate.netescholarship.org

In LC-MS, the HPLC system is coupled directly to a mass spectrometer, allowing for the separation and mass analysis of individual components in a mixture. oup.com ESI is a soft ionization technique that generates protonated molecules, such as [M+H]⁺, allowing for the direct determination of the molecular weight. sci-hub.se For instance, the oxidized form of the parent compound, scytonemin, has a molecular weight of 544 Da. researchgate.netnih.gov MALDI-TOF MS is another method used to analyze the molecular mass of scytonemin and its derivatives, which was used to identify Tolypothrix distorta as a scytonemin-producing species based on the detection of a monoisotopic mass at m/z 546 (corresponding to the reduced form). escholarship.org

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the characteristic vibrations of specific bonds and functional groups. sandberg.co.ukspectroscopyonline.com It is useful for identifying the presence of functionalities like carbonyl (C=O) groups and aromatic rings within the this compound structure. cambridge.org

Raman spectroscopy is a complementary light-scattering technique. edinst.com It has proven to be a powerful, non-destructive method for identifying scytonemin and its derivatives, such as this compound and tetramethoxyscytonemin. royalsocietypublishing.orgresearchgate.net DFT calculations have been used to predict the Raman spectra of these molecules, showing that key differences in the 1400–1800 cm⁻¹ region can be used for discrimination. royalsocietypublishing.org For example, the methoxy (B1213986) derivatives show additional C-H bands from the methyl groups compared to the parent scytonemin. royalsocietypublishing.org The combination of experimental Raman spectra with theoretical calculations confirms structural details and can even be used to identify these biomarkers in environmental and astrobiological samples. royalsocietypublishing.orgresearchgate.net

Table 3: Predicted Key Raman Bands for Differentiation of Scytonemin and Methoxy Derivatives

| Wavenumber Region (cm⁻¹) | Vibrational Mode Assignment | Significance | Reference(s) |

| 3018–2890 | C-H stretching (methyl groups) | Present in methoxy derivatives, absent in parent scytonemin. | royalsocietypublishing.org |

| 1710, 1656 | Carbonyl (C=O) stretching | Key features in parent scytonemin. | royalsocietypublishing.org |

| ~1600, 1550, 1400, 1300 | Generic scytonemin skeleton | Bands common to scytonemin and its derivatives, indicating the core structure. | royalsocietypublishing.org |

| 1338, 1348 | Skeletal vibrations | Weak bands in this compound that show changes upon complexation. | royalsocietypublishing.org |

Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Analysis

Computational Approaches for Conformational Analysis and Spectroscopic Prediction

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into the properties of this compound that complement experimental findings. researchgate.net These ab initio methods can predict the most energetically stable three-dimensional structure (conformation) of a molecule. researchgate.net

Furthermore, computational models are essential for predicting spectroscopic data. Time-dependent DFT (TD-DFT) calculations can predict UV-Vis absorption spectra, helping to assign the electronic transitions responsible for the observed absorption bands. scirp.orgrsc.org DFT is also used to calculate vibrational frequencies, which generates predicted Raman and IR spectra. royalsocietypublishing.org These predicted spectra are invaluable for interpreting experimental results and assigning specific spectral bands to particular molecular vibrations, enhancing the confidence of structural elucidation. royalsocietypublishing.orgspectroscopyeurope.com Molecular docking studies, another computational approach, have been used to explore the potential interactions of this compound with biological targets like the Polo-like kinase 1 (PLK-1) enzyme. researchgate.net

Vii. Molecular Mechanisms of Action and Biological Interactions Non Clinical

In Silico Studies on Molecular Targets

Computational methods, such as molecular docking, provide valuable insights into how dimethoxyscytonemin may interact with biological targets at a molecular level. chalmers.seescholarship.orgrsc.orgresearchgate.net These in silico approaches predict the binding affinity and orientation of a ligand (this compound) within the active site of a target protein, guiding further mechanistic studies. chalmers.seescholarship.orgrsc.orgresearchgate.net

The parent compound, scytonemin (B610753), has been identified as an inhibitor of several protein kinases, which are crucial regulators of cellular processes. researchgate.netnih.gov Notably, it is the first small molecule inhibitor described for human Polo-like Kinase 1 (PLK-1), a serine/threonine kinase that is a key regulator of the G2/M transition in the cell cycle. researchgate.netajol.info Scytonemin has also been shown to inhibit other cell cycle-regulatory kinases, including Myt1, checkpoint kinase 1, and cyclin-dependent kinase 1/cyclin B, with similar potency. researchgate.netnih.govajol.infomdpi.com The inhibitory action on these kinases highlights a potential mechanism for anti-proliferative effects. researchgate.netnih.gov

Molecular docking studies have been specifically performed to analyze the interaction between this compound and human Polo-like Kinase 1 (PLK-1). researchgate.netx-mol.net These computational analyses aim to position the this compound molecule into the active site of PLK-1 to determine the most probable binding mode and estimate the binding energy. x-mol.net

One such in silico study identified six potential interaction pockets within PLK-1 for this compound. researchgate.net The analysis calculated the estimated free binding energy for each of these docked positions. The most favorable interaction was found in "pocket 4," which included the amino acid residue Arginine 512, exhibiting a minimum estimated docking energy of -8.84 kcal/mol. researchgate.net The strong binding energy suggests a stable interaction, supporting the hypothesis that this compound can act as an inhibitor of PLK-1. researchgate.net

| Interacting Pocket | Number of Interacting Residues | Selected Central Atom | Estimated Docking Energy (kcal/mol) |

|---|---|---|---|

| 1 | 23 | Not Specified | -8.50 |

| 2 | 14 | Not Specified | Not Specified |

| 3 | 14 | Not Specified | -8.49 |

| 4 | 15 | Arginine 512 | -8.84 |

| 5 | 11 | Not Specified | Not Specified |

| 6 | 8 | Not Specified | Not Specified |

Interactions with Specific Kinases (e.g., Polo-like Kinase 1)

Cell-Based Assays for Mechanistic Investigations (Non-Human, Non-Clinical)

To experimentally validate and explore the mechanisms suggested by in silico studies, cell-based assays are employed. researchgate.netnih.govmdpi.com These in vitro tests on cell lines provide a controlled environment to investigate the biological effects of a compound. researchgate.netnih.gov For scytonemin, the parent compound of this compound, studies on murine macrophage-like cells (RAW 264.7) have been particularly informative for understanding its anti-inflammatory properties. x-mol.netnih.gov

In these assays, RAW 264.7 cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response. x-mol.net Treatment with scytonemin was shown to significantly inhibit the production of key inflammatory mediators, namely nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in a dose-dependent manner. x-mol.net These findings demonstrate a tangible anti-inflammatory effect at the cellular level.

| Assay | Cell Line | Stimulant | Observed Effect of Scytonemin |

|---|---|---|---|

| Nitric Oxide (NO) Production | RAW 264.7 (Murine Macrophage) | LPS | Inhibited NO production |

| Tumor Necrosis Factor-α (TNF-α) Production | RAW 264.7 (Murine Macrophage) | LPS | Inhibited TNF-α production |

| iNOS mRNA Expression | RAW 264.7 (Murine Macrophage) | LPS | Suppressed mRNA expression |

| TNF-α mRNA Expression | RAW 264.7 (Murine Macrophage) | LPS | Suppressed mRNA expression |

Biochemical Pathways Affected by this compound Activity (Non-Clinical)

The interactions and cellular effects observed for this compound and its parent compound, scytonemin, point to the modulation of specific biochemical pathways. The primary pathways identified are related to cell cycle regulation and inflammation.

The inhibition of Polo-like Kinase 1 (PLK-1) and other kinases directly implicates an interference with the cell cycle. researchgate.netajol.info PLK-1 is a master regulator of mitosis, and its inhibition by scytonemin can arrest the cell cycle, specifically at the G2/M transition, thereby inhibiting cell proliferation. researchgate.netajol.info This mechanism is a key focus for its potential anti-proliferative properties. nih.gov

Furthermore, cell-based assays have elucidated a significant impact on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. chalmers.senih.govx-mol.net NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes, including TNF-α and inducible nitric oxide synthase (iNOS). x-mol.net Studies have shown that scytonemin treatment blocks the degradation of IκBα, an inhibitor protein, and prevents the subsequent translocation of the p65 subunit of NF-κB into the nucleus of LPS-stimulated RAW 264.7 cells. x-mol.netnih.gov By inhibiting the activation of the NF-κB pathway, scytonemin effectively down-regulates the expression of inflammatory mediators, providing a clear molecular basis for its anti-inflammatory effects. nih.govx-mol.net

Viii. Synthetic Biology and Metabolic Engineering for Dimethoxyscytonemin Production

Strategies for Enhanced Biosynthesis in Cyanobacteria

Cyanobacteria are the natural producers of scytonemin (B610753) and its derivatives, making them ideal hosts for metabolic engineering efforts. nih.gov They are photosynthetic, converting atmospheric CO2 into the necessary precursors, which presents a sustainable production platform. nih.govresearchgate.net Strategies to enhance biosynthesis in these native hosts center on increasing the flux through the scytonemin pathway.

The direct precursors for scytonemin are tryptophan and p-hydroxyphenylpyruvate (pHpp), which are derived from the shikimate and aromatic amino acid biosynthesis pathways. researchgate.netnih.gov Therefore, a key strategy is to boost the cellular pools of these aromatic amino acids. nih.gov This can be achieved by:

Redirecting carbon flux: Metabolic engineering techniques can be used to channel more central carbon metabolism intermediates, such as phosphoenolpyruvate (B93156) and erythrose-4-phosphate, towards aromatic amino acid production. researchgate.netnih.gov

Understanding and manipulating regulation: Scytonemin biosynthesis is naturally induced by various environmental stressors, most notably UV-A radiation. nih.govnih.gov Understanding the transcriptional regulation of the scytonemin gene cluster (scy) allows for the engineering of strains where production is decoupled from harmful UV exposure, for instance, by placing the genes under the control of a strong, inducible promoter. In Nostoc punctiforme, UV-A radiation was shown to increase the transcription of all genes in the biosynthetic cluster by 44-82%. nih.gov

While these strategies have been proposed and explored for scytonemin, enhancing dimethoxyscytonemin production would require an additional focus on the specific methyltransferase enzymes responsible for adding the methoxy (B1213986) groups to the scytonemin core structure. Identifying and overexpressing these enzymes would be a critical step.

Table 1: Key Genetic Targets for Enhancing Precursor Supply in Cyanobacteria

| Gene(s) | Encoded Enzyme/Protein | Pathway | Engineering Strategy | Desired Outcome |

| aroB | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DHAP) synthase | Shikimate Pathway | Overexpression | Increased carbon entry into the shikimate pathway |

| aroK, aroL | Shikimate kinase I & II | Shikimate Pathway | Overexpression | Increased production of shikimate-3-phosphate |

| scyA, scyB | Leucine (B10760876) dehydrogenase homolog, Tryptophan-pyruvate aminotransferase | Scytonemin Biosynthesis | Overexpression | Increased synthesis of the monomeric precursors |

| Npun_F1278 | Response regulator | Transcriptional Regulation | Constitutive activation | UV-independent production of scytonemin |

Heterologous Production Systems and Challenges

Heterologous production, the expression of a biosynthetic pathway in a foreign host organism, is a common strategy in metabolic engineering. For scytonemin and its derivatives, Escherichia coli has been a primary target due to its fast growth, well-understood genetics, and extensive genetic toolkit. rsc.orgnih.gov

Research has demonstrated that expressing the Nostoc punctiforme scytonemin gene cluster in E. coli can lead to the production of the scytonemin monomer. rsc.orgresearchgate.net One study found that expressing only three genes (scyA, scyB, and scyC) was sufficient for the in vivo production of the monomer moiety in E. coli. rsc.orgresearchgate.net However, a significant challenge remains: the dimerization of the monomer to form the final scytonemin pigment has not been successfully achieved in E. coli. rsc.orgresearchgate.net This suggests that either a specific enzyme required for dimerization is missing from the known gene cluster or that the enzyme is not functional when expressed in the E. coli cytoplasm or periplasm. rsc.org

The production of this compound in a heterologous host would face this same dimerization challenge, with the added complexity of ensuring the activity of the required methyltransferases.

Table 2: Challenges in Heterologous Scytonemin Production

| Challenge | Description | Potential Solution |

| Dimerization Failure | The final coupling of two monomer units to form the scytoneman skeleton does not occur in E. coli. rsc.orgresearchgate.net | Identification and co-expression of the correct dimerization enzyme(s); testing alternative hosts (e.g., yeast, other cyanobacteria). google.com |

| Enzyme Activity | Cyanobacterial enzymes may not fold correctly or have the necessary cofactors in a heterologous host like E. coli. | Codon optimization; co-expression of chaperones; host strain engineering. |

| Precursor Limitation | The host may not naturally produce sufficient quantities of the aromatic amino acid precursors, L-tryptophan and p-hydroxyphenylpyruvate. | Engineering the host's central metabolism to overproduce aromatic amino acids. rsc.org |

| Transport Issues | The pathway involves transporting intermediates across membranes, which may not function correctly in a different host. nih.gov | Identification and co-expression of specific transporters from the native organism. |

Other potential heterologous hosts, such as various yeasts, are also being explored for the production of complex natural products and could offer an alternative platform for producing scytonemin derivatives. asm.orgnih.gov

Genetic Engineering Approaches for Pathway Manipulation

The elucidation of the scytonemin biosynthetic gene cluster in Nostoc punctiforme ATCC 29133 was a critical breakthrough for targeted genetic engineering. nih.govnih.gov The cluster consists of 18 genes (NpR1276 to NpR1259) that are transcribed in the same direction. nih.govnih.gov These genes can be conceptually divided into functional modules. nih.gov

Module I (scyA-F): These genes are predicted to be involved in the core assembly of the scytonemin monomer. nih.gov Genetic studies have confirmed that scyA, scyB, and scyC are essential for monomer synthesis in E. coli. researchgate.net

Module II: This larger set of genes is primarily involved in the biosynthesis of the aromatic amino acid precursors. nih.gov The redundancy of some of these genes is thought to be beneficial for providing a sufficient supply of substrates for pigment production. nih.gov

Genetic engineering approaches involve manipulating these genes to improve yields. This includes creating expression plasmids containing different combinations of the biosynthetic genes to identify the minimal set required and to optimize their expression levels. rsc.org For example, a recombinant E. coli strain expressing the scyABC genes produced 8.9 mg/L of the scytonemin monomer when its growth medium was supplemented with precursors. rsc.org

To produce this compound specifically, genetic engineering would need to identify the gene(s) encoding the S-adenosyl-methionine (SAM)-dependent methyltransferases that catalyze the methoxylation of the scytonemin core. Once identified, these genes could be co-expressed with the core scytonemin biosynthetic machinery to produce the desired derivative.

Future Prospects in Sustainable Production Methodologies

The future of this compound production lies in the development of highly efficient and sustainable bioprocesses. actabotanica.orgresearchgate.net Metabolic engineering and synthetic biology are key to achieving this goal. researchgate.netresearchgate.net

A primary prospect is the development of cyanobacterial "cell factories." nih.gov By leveraging their photosynthetic capabilities, engineered cyanobacteria could produce this compound directly from CO2 and sunlight, representing a highly sustainable and environmentally friendly manufacturing process. mdpi.com This approach aligns with the principles of a circular bioeconomy. researchgate.net

Future methodologies will likely involve:

Advanced Genetic Tools: The application of powerful genetic engineering tools like CRISPR/Cas9 will enable more precise and rapid manipulation of cyanobacterial genomes to optimize the this compound pathway.

Systems Biology Approaches: Combining genomics, transcriptomics, and metabolomics will provide a comprehensive understanding of the metabolic network, allowing for more rational design of engineered strains.

Bioprocess Optimization: Developing optimized photobioreactors and cultivation strategies will be crucial for maximizing the productivity of engineered cyanobacterial strains on a large scale. researchgate.net

Cell-Free Systems: In vitro reconstruction of the biosynthetic pathway using purified enzymes could bypass the complexities of cellular metabolism and toxicity, offering another route to production. researchgate.net

Ultimately, the goal is to create robust and cost-effective production platforms that can supply this compound in quantities sufficient for research and potential commercial applications, moving away from the limitations of chemical synthesis or direct extraction. rsc.org

Ix. Evolutionary Aspects of Dimethoxyscytonemin

Ancient Origins and Adaptation to Primitive Earth Conditions

The evolutionary appearance of scytonemin (B610753) and its derivatives, including dimethoxyscytonemin, is thought to date back to the Archean eon, a time when Earth's atmosphere lacked a protective ozone layer. mdpi.comactabotanica.org This left the planet's surface exposed to intense ultraviolet (UV) radiation, a major environmental pressure for the earliest life forms. asm.org The primitive Earth's atmosphere was anoxic and likely composed of gases such as methane, ammonia, water vapor, and carbon dioxide. gwu.edukhanacademy.orgyoutube.comnih.gov Energy from sources like solar UV radiation and lightning strikes is believed to have driven the synthesis of the first organic molecules in a "primordial soup." khanacademy.orgjhu.edu

In this high-UV environment, the development of protective screening compounds was a crucial adaptation. Molecules like this compound, which absorb strongly in the UV and visible light regions, would have provided a significant survival advantage. mdpi.comarxiv.org The presence of this ancient UV-absorbing pigment in modern cyanobacteria is considered a relic of this early adaptation. actabotanica.orgarxiv.org These pigments are found in the extracellular sheaths of cyanobacteria, where they can prevent up to 90% of incident UV photons from reaching and damaging the cells. mdpi.comarxiv.org

The absorption spectrum of this compound, with a notable peak around 422 nm in the violet region and another in the UV-B range at 316 nm, complements the absorption of other cyanobacterial pigments. mdpi.com This spectral tuning is thought to be an evolutionary strategy to cover a wider range of the solar spectrum, offering broader protection and potentially optimizing other biophysical processes. mdpi.comarxiv.org

Phylogenetic Distribution of Biosynthetic Gene Clusters

The production of this compound is intrinsically linked to the presence of the scytonemin biosynthetic gene cluster (scy cluster). This cluster of genes encodes the enzymes responsible for synthesizing the core scytonemin molecule from precursors derived from the shikimate pathway, such as tryptophan and p-hydroxyphenylpyruvate. actabotanica.orgnih.gov this compound is then formed as a derivative of the reduced scytonemin molecule. mdpi.com

Genomic studies have revealed that the scytonemin biosynthetic gene cluster is highly conserved across a wide range of evolutionarily diverse cyanobacterial strains, suggesting an ancient origin and significant selective pressure to maintain this trait. mdpi.comasm.orgarxiv.org The gene cluster's architecture appears to have evolved through mechanisms such as the rearrangement of large gene sections and the insertion of individual genes that confer additional biosynthetic capabilities. asm.org

Intriguingly, scytonemin biosynthetic genes have been identified in some cyanobacterial strains, like certain species of Anabaena and Nodularia, that are incapable of producing the pigment. mdpi.comarxiv.org This has been interpreted as the presence of relic genetic information, hinting at a broader ancestral distribution of this metabolic capability. mdpi.comarxiv.org The phylogenetic analysis of these gene clusters indicates that they are under strong purifying selection, underscoring their ecological importance. arxiv.org The distribution of these biosynthetic gene clusters (BGCs) is often phylogenetically conserved, meaning that closely related species are more likely to share similar BGCs and, consequently, the ability to produce related secondary metabolites. nih.govescholarship.org

Table 1: Key Genes in the Scytonemin Biosynthetic Gene Cluster

| Gene Designation (in Nostoc punctiforme) | Putative Function |

| NpR1276 - NpR1271 (scyA-F) | Core biosynthesis of the scytonemin monomer. nih.gov |

| NpR1270 - NpR1259 | Additional genes involved in precursor synthesis and tailoring reactions. actabotanica.orgnih.gov |

| NpF1277 (Sensor kinase) | Part of a two-component regulatory system involved in sensing environmental signals (e.g., UV-A radiation) to regulate scytonemin production. actabotanica.orgajol.info |

| NpF1278 (Response regulator) | Part of a two-component regulatory system that controls the transcription of the biosynthetic genes. actabotanica.orgajol.info |

Role in Cyanobacterial Diversification and Survival

The evolution of this compound and related sunscreen compounds played a pivotal role in the diversification and ecological success of cyanobacteria. By providing effective protection against damaging UV radiation, these pigments enabled cyanobacteria to colonize and thrive in some of the planet's most inhospitable, sun-drenched environments, including deserts, exposed rocks, and the upper layers of microbial mats. actabotanica.orgasm.orgarxiv.orgnih.gov

This photoprotective strategy is crucial for maintaining photosynthetic activity, which would otherwise be inhibited by high levels of UV radiation. mdpi.com Beyond UV screening, scytonemins contribute to tolerance against a range of other environmental stressors, such as oxidative, osmotic, heat, and desiccation stress. mdpi.comarxiv.orgnih.gov This multi-faceted protection would have been a significant advantage, allowing cyanobacteria to expand their habitats and diversify into a wide array of morphological and ecological forms. The long-term stability of these pigments also makes them potential biomarkers for studying the evolutionary history of life in paleobotanical contexts. ajol.info

The production of scytonemin and its derivatives is an energetically expensive process for the cell. asm.org The fact that this pathway has been maintained throughout their evolution, even after the formation of the protective ozone layer, highlights the continued importance of these compounds for the survival and expansion of cyanobacteria into diverse ecological niches. asm.org

Thermodynamic Perspectives on Pigment Evolution and Photon Dissipation

A more recent and complementary perspective on the evolution of pigments like this compound is rooted in non-equilibrium thermodynamics. mdpi.comarxiv.orgresearchgate.netresearchgate.net The thermodynamic dissipation theory of the origin and evolution of life posits that a primary driver of biological evolution has been the imperative to increase the entropy production of the Earth by dissipating the solar photon spectrum. mdpi.comarxiv.orgresearchgate.netresearchgate.net

From this viewpoint, the evolution of pigments was not solely for photoprotection but was driven to optimize the absorption and dissipation of solar energy as heat. mdpi.comarxiv.org Organic pigments, including this compound, are highly efficient at converting absorbed photon energy into heat through non-radiative pathways, such as vibrational relaxation. mdpi.comarxiv.org This process is a more effective means of dissipating energy and producing entropy compared to radiative pathways like fluorescence. mdpi.comarxiv.org

The absorption spectra of scytonemin derivatives lend support to this theory. This compound absorbs strongly at 422 nm (violet) and 316 nm (UV-B), while other derivatives like tetramethoxyscytonemin (B1248803) absorb at 562 nm (green/yellow). mdpi.com These absorption peaks often fall in spectral regions where the primary photosynthetic pigments, like chlorophylls (B1240455), absorb weakly. mdpi.comarxiv.org This complementarity suggests a mechanism to maximize the capture and dissipation of the entire solar spectrum reaching the Earth's surface, not just the photosynthetically active radiation. mdpi.comarxiv.org Therefore, the evolution of a diverse suite of pigments with varied absorption maxima, including this compound, can be seen as a strategy to cover Earth's surface with molecules that effectively absorb and dissipate solar energy, thereby driving the planet's entropy production. mdpi.comresearchgate.netresearchgate.net

Table 2: Absorption Maxima of Scytonemin and its Derivatives

| Compound | Absorption Maxima (in vitro) | Color |

| Scytonemin | 252 nm, 278 nm, 300 nm, 386 nm mdpi.com | Yellow-brown |

| This compound | 316 nm, 422 nm mdpi.com | - |

| Tetramethoxyscytonemin | 562 nm mdpi.com | - |

| Scytonemin-imine | 437 nm, 564 nm mdpi.com | - |

X. Future Directions in Dimethoxyscytonemin Research

Unexplored Biosynthetic Pathways and Regulatory Networks

While the biosynthetic gene cluster for scytonemin (B610753) has been identified, the precise enzymatic steps leading to the formation of dimethoxyscytonemin remain largely uncharacterized. actabotanica.orgajol.infonih.gov Future research will likely concentrate on elucidating the specific enzymes responsible for the methoxy (B1213986) group additions to the scytonemin core. The biosynthesis of scytonemin involves precursors from the shikimate and aromatic amino acid pathways, namely tryptophan and p-hydroxyphenylpyruvate. nih.govresearchgate.net A key area of investigation will be to identify the methyltransferases involved in converting scytonemin to this compound and the regulatory triggers for this conversion.

Furthermore, the potential for crosstalk between different biosynthetic pathways is an intriguing area for exploration. The production of secondary metabolites in microorganisms is often interconnected. mdpi.comnih.gov Research could explore whether the biosynthesis of this compound is coordinated with that of other protective compounds, such as mycosporine-like amino acids (MAAs), and how the cell allocates resources between these different pathways under varying environmental conditions. researchgate.net

Advanced Structural-Activity Relationship Studies